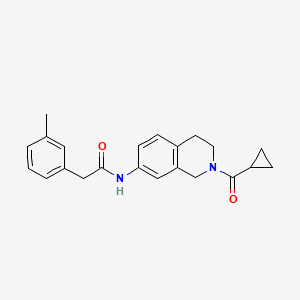

![molecular formula C28H20N2OS B2429025 4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 379240-18-3](/img/structure/B2429025.png)

4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

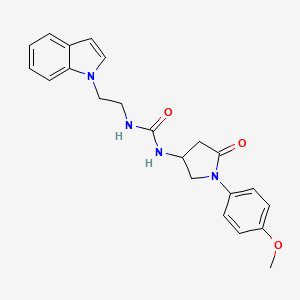

The compound “4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle, as well as multiple phenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple phenyl rings and a thiazole ring. The phenyl rings could potentially engage in π-π stacking interactions, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring and the phenyl groups. For example, the compound might exhibit aromaticity due to the conjugated π system in the thiazole ring and the phenyl groups .科学的研究の応用

Anticancer Activity

4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have been evaluated for their anticancer activities. A study designed and synthesized substituted benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed higher activities than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial Agents

Another research application of these compounds is as antimicrobial agents. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and related compounds were synthesized and screened for antimicrobial activity. Some of these synthesized molecules exhibited potent antimicrobial properties, surpassing reference drugs against pathogenic strains (Bikobo et al., 2017).

Adenosine Receptor Selectivity

Research into adenosine receptors has also involved these compounds. Benzamide and furamide analogues linked to thiazole were investigated for their affinity at adenosine receptor subtypes, aiming to develop potent and selective adenosine receptor ligands. This study provided new insights into adenosine receptors selectivity derived from these series of compounds (Inamdar et al., 2013).

Antifungal Activity

These compounds have also shown potential in antifungal applications. Various thiazole derivatives were synthesized and tested for antifungal activity. It was found that hydroxy and amino substituted derivatives exhibited maximum antimicrobial activity, highlighting their potential as antifungal agents (Chawla, 2016).

Other Applications

Additionally, these compounds have been researched for various other applications such as fluorescence characteristics in novel fluorescent N,O-chelated fluorine-boron benzamide complexes (Zhang et al., 2017), and as potential ligands for positron emission tomography (PET) imaging of metabotropic glutamate receptors in the brain (Fujinaga et al., 2012).

作用機序

Target of Action

The primary targets of the compound N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide, also known as 4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, are currently unknown. The compound belongs to the class of thiazole derivatives, which have been found to exhibit diverse biological activities

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, the effects could be wide-ranging .

将来の方向性

生化学分析

Biochemical Properties

Thiazole derivatives have been reported to possess significant and diverse biological activities such as antimicrobial , analgesic , anti-inflammatory , antioxidant , anti HIV and antitubercular activities. They are also known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Thiazole derivatives have been reported to exhibit significant antimicrobial effects against tested strains, i.e., Gram-positive, Gram-negative (bacterial) and fungal strains .

Molecular Mechanism

Thiazole derivatives have been reported to exhibit diverse mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2OS/c31-27(25-17-13-23(14-18-25)21-9-5-2-6-10-21)30-28-29-26(19-32-28)24-15-11-22(12-16-24)20-7-3-1-4-8-20/h1-19H,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUMYGSWXFPINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

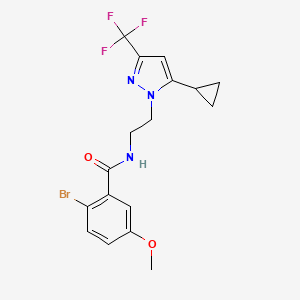

![8-(2-((4-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428942.png)

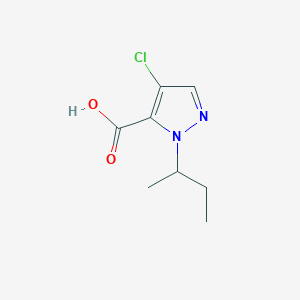

![Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B2428947.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)

![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)

![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)

![[4-(4-Fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2428958.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)